molecular formula C6H9ClN2S B1525164 N-Allyl-1,3-thiazol-2-amine hydrochloride CAS No. 1234852-68-6

N-Allyl-1,3-thiazol-2-amine hydrochloride

Cat. No. B1525164
M. Wt: 176.67 g/mol
InChI Key: PTUISHOUHZCJFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Allyl-1,3-thiazol-2-amine hydrochloride (NATH) is an organic compound with a wide range of applications in scientific research. It is a derivative of 1,3-thiazol-2-amine, a heterocyclic organic compound that is used in organic synthesis. NATH is a colorless, water-soluble, crystalline solid that is readily available at low cost. It has a melting point of 122-124°C and is stable under normal storage conditions. NATH has been widely studied for its potential use in various scientific fields, including pharmacology and biochemistry.

Scientific Research Applications

Antifungal Activity

  • Scientific Field: Medicinal Chemistry
  • Application Summary: N-Allyl-1,3-thiazol-2-amine hydrochloride has shown potential as an antifungal agent . It was tested against Colletotrichum orbiculare, Botrytis cinerea, and Rhizoctonia solani .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results: The compound was compared with the commercial fungicide propiconazole, but the specific results or outcomes were not provided .

Antibacterial Activity

  • Scientific Field: Medicinal Chemistry
  • Application Summary: Certain compounds related to N-Allyl-1,3-thiazol-2-amine hydrochloride have demonstrated antibacterial activity . These compounds were tested against strains

Antifungal Activity

  • Scientific Field: Medicinal Chemistry
  • Application Summary: N-Allyl-1,3-thiazol-2-amine hydrochloride has shown potential as an antifungal agent . It was tested against Colletotrichum orbiculare, Botrytis cinerea, and Rhizoctonia solani .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results: The compound was compared with the commercial fungicide propiconazole, but the specific results or outcomes were not provided .

Antibacterial Activity

  • Scientific Field: Medicinal Chemistry
  • Application Summary: Certain compounds related to N-Allyl-1,3-thiazol-2-amine hydrochloride have demonstrated antibacterial activity . These compounds were tested against strains of S. aureus, B. cereus, E. coli, and P. aeruginosa .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results: The compounds showed prominent inhibitory activity against the tested strains, with a minimum inhibitory concentration (MIC) of 250 µg/mL .

For example, the antifungal medication abafungin, which contains a thiazole ring, is used topically to suppress skin infections caused by various fungi .

properties

IUPAC Name

N-prop-2-enyl-1,3-thiazol-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2S.ClH/c1-2-3-7-6-8-4-5-9-6;/h2,4-5H,1,3H2,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTUISHOUHZCJFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=NC=CS1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Allyl-1,3-thiazol-2-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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